3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid
Overview
Description
“3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid” is a building block for the synthesis of polyelectrolytes . It is used in the production of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices .
Synthesis Analysis
The compound can be synthesized using 3,3’-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) and 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester employing Suzuki polymerisation .Molecular Structure Analysis
The InChI code for the molecule is1S/C23H30Br2N2/c1-26(2)13-5-11-23(12-6-14-27(3)4)21-15-17(24)7-9-19(21)20-10-8-18(25)16-22(20)23/h7-10,15-16H,5-6,11-14H2,1-4H3
. This code provides a unique representation of the molecule’s structure. Chemical Reactions Analysis
The compound is used as a precursor in the synthesis of polyelectrolytes . It is also used in the preparation of organic semiconducting polymers for OPV and OLED devices .Physical And Chemical Properties Analysis
The compound has a molecular weight of 494.31 g/mol . The melting point of a similar compound, 2,7-Dibromo-9H-fluoren-9-one, is 203-205 °C (lit.) .Scientific Research Applications
Bifacial Perovskite Solar Cells
Application in Photovoltaics: This compound has been utilized in the development of bifacial perovskite solar cells (PSCs). These solar cells can harness light from both sides, increasing the power output per unit area. The addition of 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl) bis(N,N-dimethylpropan-1-amine) (FN-Br) into the hole transport layer (HTL) shifts the Fermi level, leading to improved device performance with a power conversion efficiency (PCE) of 15.77% .
Dielectric Materials for Electronics
Enhancing Electronic Insulation: Derivatives of this compound are being explored as potential dielectric materials for electronics. The introduction of a benzocyclobutene fragment into the fluorene structure results in crosslinked polymers with high thermal stability and excellent dielectric properties, which are crucial for insulating components in electronic devices .
Organic Light-Emitting Diodes (OLEDs)
OLED Material Development: The compound serves as a precursor for the synthesis of polyelectrolytes used in OLEDs. These materials contribute to pure blue emission and efficient electroluminescence, coupled with high charge-carrier mobility and good processability, making them suitable for display and lighting applications .
Organic Photovoltaics (OPVs)
Organic Semiconducting Polymers: It is a precursor to various organic semiconducting polymers used in OPVs. These polymers are essential for the development of flexible, lightweight, and cost-effective solar panels that can be applied to a variety of surfaces .
DNA Microarrays
Biotechnological Research: In biotechnological applications, specifically in label-free DNA microarrays, this compound is used in the synthesis of conjugated polymers. These polymers facilitate the detection of DNA without the need for fluorescent labels, which is a significant advancement in genetic analysis .
Photoluminescent Materials
Advances in Lighting Technology: The compound is used in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene. This application is particularly relevant in the field of advanced lighting technologies, where materials that emit light upon excitation are in high demand .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2,7-dibromo-9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Br2O4/c20-11-1-3-13-14-4-2-12(21)10-16(14)19(15(13)9-11,7-5-17(22)23)8-6-18(24)25/h1-4,9-10H,5-8H2,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWOEPHIZWZPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCC(=O)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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